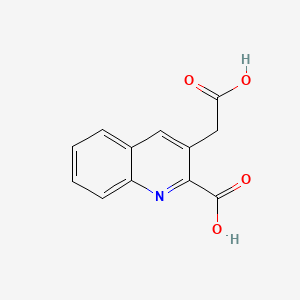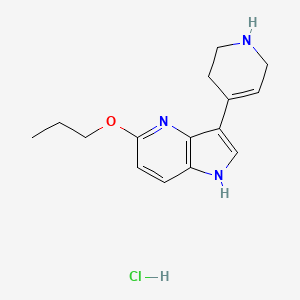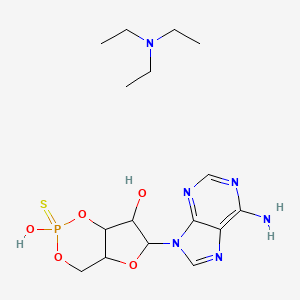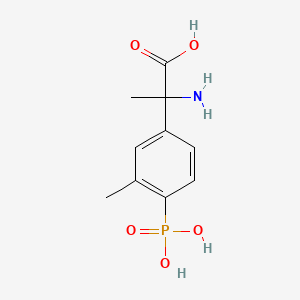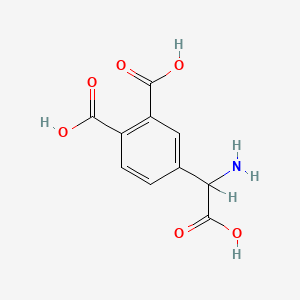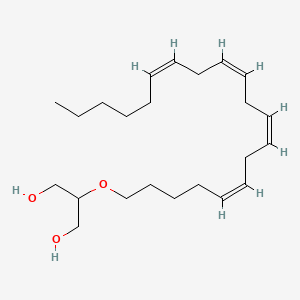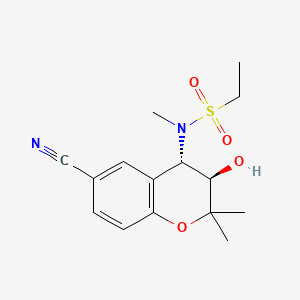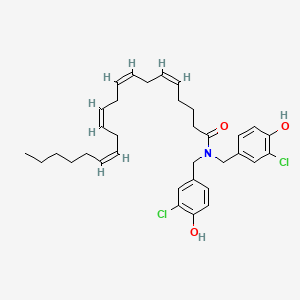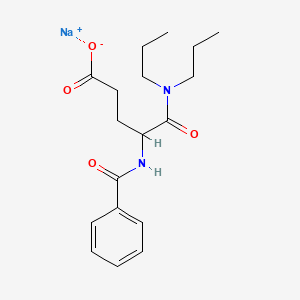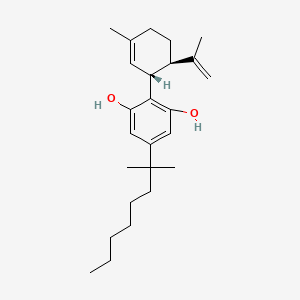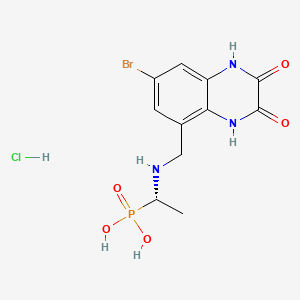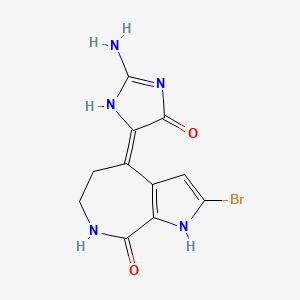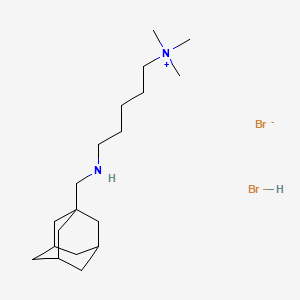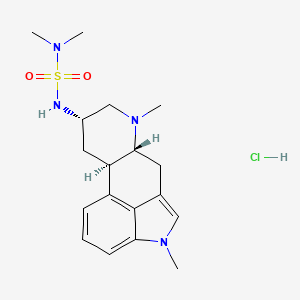![molecular formula C19H25N3O2 B1662351 ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate CAS No. 945828-50-2](/img/structure/B1662351.png)
ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate
Übersicht
Beschreibung
Ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate is a chemical compound with the molecular formula C19H25N3O2 and a molecular weight of 327.4 g/mol1. It is known to be a positive allosteric modulator of GABAA receptors1.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, similar compounds are often synthesized using a variety of methods, including the use of amines and carbamates. More specific information would require a detailed literature search or consultation with a chemist.Molecular Structure Analysis
The molecular structure of this compound is not directly provided in the search results. However, based on its molecular formula, it contains 19 carbon atoms, 25 hydrogen atoms, 3 nitrogen atoms, and 2 oxygen atoms1. Further analysis would require more specific information or tools such as spectroscopy or crystallography.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not provided in the search results. However, as a positive allosteric modulator of GABAA receptors, it likely interacts with these receptors in a way that enhances their activity1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not provided in the search results. However, based on its molecular formula, we know that it has a molecular weight of 327.4 g/mol1.
Wissenschaftliche Forschungsanwendungen
Specific Scientific Field
Summary of the Application
This compound is used as an internal standard (IS) in the therapeutic drug monitoring (TDM) of antiepileptic drugs (AEDs). It’s particularly used in the analysis of ezogabine (or retigabine), a drug used to treat epilepsy .
Methods of Application or Experimental Procedures
The compound is used as an IS in liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the quantification of ezogabine in plasma samples. The choice of this compound as an IS is due to its high structural similarity to ezogabine .
Results or Outcomes
The method has shown good linearity in the 1−1000 ng/mL range for both ezogabine and the IS. The precision relative standard deviation (RSD) values were in the 1.58−7.87% range for ezogabine and in the 5.52−10.07% range for the IS .
Application in Iron Transport
Specific Scientific Field
Summary of the Application
Although not explicitly mentioned in the source, similar compounds (siderophores) are known for their high iron binding capacity, which is essential for all life forms requiring iron .
Methods of Application or Experimental Procedures
Siderophores are secreted by microorganisms and some plants in low-iron environments to bind specifically to trivalent iron ions and form trivalent iron chelates .
Results or Outcomes
Through this mechanism, organisms can cope with iron-limited conditions and regulate bioavailable iron levels .
Application in Bionic Superhydrophobic Surfaces
Specific Scientific Field
Summary of the Application
This compound is used in the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials .
Methods of Application or Experimental Procedures
The compound is used as an organic adsorbate on hierarchically structured surfaces to achieve superhydrophobicity .
Results or Outcomes
The application of this compound on hierarchically structured surfaces has led to promising and interesting results in the field of wetting .
Application in GABA (A) Receptors Activation
Specific Scientific Field
Summary of the Application
This compound, also known as AA 29504, is a positive modulator of GABA (A) receptors .
Methods of Application or Experimental Procedures
AA 29504 activates GABA (A) receptors expressed in Xenopus oocytes .
Results or Outcomes
The activation of GABA (A) α1/β2 currents was observed to be reversible and concentration-dependent, with significant effects observed at concentrations of 1 µM, 5 µM, and 25 µM of AA 29504 .
Application in Synthesis and Catalysis
Specific Scientific Field
Summary of the Application
Although not explicitly mentioned in the source, similar low-valent compounds of group-14 elements have received significant attention in several fields of chemistry owing to their unique electronic properties .
Methods of Application or Experimental Procedures
These low-valent group-14 species include tetrylenes, tetryliumylidene, tetrylones, dimetallenes, and dimetallynes .
Results or Outcomes
These compounds have found applications in synthesis, catalysis, and biomedical fields .
Application in Fabrication of Superhydrophobic Surfaces
Specific Scientific Field
Summary of the Application
This compound is used in the fabrication of bionic superhydrophobic surfaces on hydrophilic smooth materials .
Methods of Application or Experimental Procedures
The compound is used as an organic adsorbate on hierarchically structured surfaces to achieve superhydrophobicity .
Results or Outcomes
The application of this compound on hierarchically structured surfaces has led to promising and interesting results in the field of wetting .
Safety And Hazards
The safety and hazards associated with this compound are not provided in the search results. As with any chemical compound, appropriate safety precautions should be taken when handling it, and Material Safety Data Sheet (MSDS) should be consulted for detailed safety information.
Zukünftige Richtungen
The future directions for research and application of this compound are not provided in the search results. However, given its role as a positive allosteric modulator of GABAA receptors, it may have potential applications in neuroscience or pharmacology1.
Please note that this analysis is based on the available search results and may not be comprehensive. For a more detailed analysis, please consult relevant scientific literature or experts in the field.
Eigenschaften
IUPAC Name |
ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O2/c1-5-24-19(23)22-18-7-6-15(10-17(18)20)21-11-16-13(3)8-12(2)9-14(16)4/h6-10,21H,5,11,20H2,1-4H3,(H,22,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCOOTUMXCXKEAD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NC1=C(C=C(C=C1)NCC2=C(C=C(C=C2C)C)C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl N-[2-amino-4-[(2,4,6-trimethylphenyl)methylamino]phenyl]carbamate | |
CAS RN |
945828-50-2 | |
| Record name | 945828-50-2 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



